molecular formula C10H10N2O4 B6232197 dodecahydropyrrolo[3,4-e]isoindole-1,3,6,8-tetrone CAS No. 2758004-32-7

dodecahydropyrrolo[3,4-e]isoindole-1,3,6,8-tetrone

Cat. No. B6232197
CAS RN: 2758004-32-7
M. Wt: 222.2
InChI Key:
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Description

Dodecahydropyrrolo[3,4-e]isoindole-1,3,6,8-tetrone (DHPIT) is a novel heterocyclic compound that has recently gained attention due to its potential applications in the field of medicinal chemistry. It is a member of the pyrrolo[3,4-e]isoindole family and is composed of twelve carbon atoms and four oxygen atoms. It has a molecular weight of 204.23 g/mol and a melting point of 165-166°C.

Scientific Research Applications

Dodecahydropyrrolo[3,4-e]isoindole-1,3,6,8-tetrone has been studied for its potential applications in the fields of medicinal chemistry, drug discovery, and biochemistry. It has been used as an inhibitor of certain enzymes, such as PDE5 and PDE7, and as an inhibitor of the angiotensin-converting enzyme (ACE). It has also been studied for its potential use in the treatment of cancer, inflammation, and cardiovascular diseases.

Mechanism of Action

The mechanism of action of dodecahydropyrrolo[3,4-e]isoindole-1,3,6,8-tetrone is not yet fully understood. However, it is believed that its inhibitory activity is due to its ability to bind to and inhibit the activity of certain enzymes, such as PDE5 and PDE7. Additionally, it is thought to have anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have anti-inflammatory, anti-cancer, and cardiovascular protective effects. It has also been shown to have an inhibitory effect on the activity of certain enzymes, such as PDE5 and PDE7.

Advantages and Limitations for Lab Experiments

The advantages of using dodecahydropyrrolo[3,4-e]isoindole-1,3,6,8-tetrone in laboratory experiments include its low cost, ease of synthesis, and its ability to inhibit certain enzymes. Additionally, it has been shown to have anti-inflammatory and antioxidant effects. The main limitation of using this compound in laboratory experiments is the lack of knowledge regarding its mechanism of action.

Future Directions

The potential applications and future directions of dodecahydropyrrolo[3,4-e]isoindole-1,3,6,8-tetrone research include further study of its mechanism of action, its potential use in the treatment of cancer, inflammation, and cardiovascular diseases, and its potential use as an inhibitor of certain enzymes, such as PDE5 and PDE7. Additionally, further research into its biochemical and physiological effects, as well as its potential toxicity, is needed. Finally, further research into its potential applications in drug discovery and medicinal chemistry is also needed.

Synthesis Methods

Dodecahydropyrrolo[3,4-e]isoindole-1,3,6,8-tetrone can be synthesized through a series of reactions involving the condensation of pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone (PIT) with various reagents. The most commonly used reagents for this reaction are dimethylformamide, dimethylsulfoxide, and ammonium chloride. The reaction is typically carried out in a dry solvent at a temperature of 80-90°C. The resulting product is a white solid that can be purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for dodecahydropyrrolo[3,4-e]isoindole-1,3,6,8-tetrone involves the cyclization of a precursor compound followed by oxidation and reduction reactions.", "Starting Materials": [ "4-bromo-1,2-phenylenediamine", "ethyl acetoacetate", "sodium ethoxide", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "potassium permanganate", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of 4-bromo-1,2-phenylenediamine with ethyl acetoacetate in the presence of sodium ethoxide to form 2-(4-bromo-phenyl)-3-oxobutanoic acid ethyl ester", "Step 2: Cyclization of 2-(4-bromo-phenyl)-3-oxobutanoic acid ethyl ester with hydrochloric acid to form 1-(4-bromo-phenyl)-2-oxo-1,2,3,4-tetrahydro-pyrrole-3-carboxylic acid ethyl ester", "Step 3: Oxidation of 1-(4-bromo-phenyl)-2-oxo-1,2,3,4-tetrahydro-pyrrole-3-carboxylic acid ethyl ester with potassium permanganate in acetic acid to form dodecahydro-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone", "Step 4: Reduction of dodecahydro-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone with sodium borohydride in ethanol to form the final product, dodecahydropyrrolo[3,4-e]isoindole-1,3,6,8-tetrone" ] }

CAS RN

2758004-32-7

Molecular Formula

C10H10N2O4

Molecular Weight

222.2

Purity

95

Origin of Product

United States

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